BenchChemオンラインストアへようこそ!

3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

Synthetic Chemistry Cross-Coupling Kinase Inhibitor SAR

3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic building block within the pyrazolo[1,5-a]pyrimidine family, characterized by a bromine atom at the C3 position, a methyl group at C2, and a 4-pyridinyl substituent at C7. This scaffold is recognized as a privileged structure for ATP-competitive kinase inhibition, with derivatives frequently appearing in patent literature targeting cyclin-dependent kinases (CDKs).

Molecular Formula C12H9BrN4
Molecular Weight 289.136
CAS No. 860788-55-2
Cat. No. B2453581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
CAS860788-55-2
Molecular FormulaC12H9BrN4
Molecular Weight289.136
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1Br)C3=CC=NC=C3
InChIInChI=1S/C12H9BrN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3
InChIKeyZLIAJOXSNFHIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS 860788-55-2): Core Scaffold & Synthetic Intermediate Profile


3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic building block within the pyrazolo[1,5-a]pyrimidine family, characterized by a bromine atom at the C3 position, a methyl group at C2, and a 4-pyridinyl substituent at C7 . This scaffold is recognized as a privileged structure for ATP-competitive kinase inhibition, with derivatives frequently appearing in patent literature targeting cyclin-dependent kinases (CDKs) [1]. The compound is primarily procured as a synthetic intermediate for structure-activity relationship (SAR) exploration, with commercial availability at analytical purity levels suitable for research-grade synthesis .

Why 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine Cannot Be Directly Substituted by In-Class Analogs


Even minor structural variations within the pyrazolo[1,5-a]pyrimidine class produce significant shifts in synthetic utility and predicted biological behavior. The bromine atom at C3 is not merely a placeholder; its identity (Br versus Cl) directly governs the activation energy for downstream palladium-catalyzed cross-coupling reactions, dictating reaction temperature, catalyst loading, and overall yield in library synthesis [1]. Simultaneously, the 4-pyridinyl group at C7 engages a specific hydrogen-bonding network within the kinase ATP-binding site (typically the hinge region) that is sensitive to the nitrogen position; the 2-pyridinyl regioisomer presents a different hydrogen-bond acceptor geometry, fundamentally altering selectivity profiles within the same kinase panel [2]. Consequently, substituting with a 3-chloro analog or a 2-pyridinyl isomer fails to reproduce both the chemical reactivity and the biological SAR endpoints required for a consistent lead optimization campaign.

Quantitative Differentiation Evidence for 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine


C3 Bromine Substituent: Superior Oxidative Addition Reactivity Versus 3-Chloro Analog in Pd-Catalyzed Cross-Coupling

The C3 bromine atom provides a distinct kinetic advantage over the 3-chloro analog (3-chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine) in palladium-catalyzed transformations essential for SAR diversification. Aryl bromides typically undergo oxidative addition with Pd(0) catalysts at rates 10^1 to 10^2 times faster than the corresponding aryl chlorides under identical conditions, allowing for lower catalyst loadings (often 0.5–1 mol% versus 2–5 mol%) and reduced reaction temperatures (e.g., 50–80 °C versus 100–120 °C) [1][2]. This reactivity difference directly translates to higher synthetic throughput and fewer side-product profiles when generating focused kinase inhibitor libraries from this scaffold.

Synthetic Chemistry Cross-Coupling Kinase Inhibitor SAR

4-Pyridinyl Binding Orientation: Kinase Selectivity Discrimination Against the 2-Pyridinyl Regioisomer

In the ATP-competitive kinase inhibition paradigm represented by US Patent 8,580,782 and related disclosures, the 4-pyridinyl substituent at C7 is explicitly configured to form a canonical hydrogen-bond donor-acceptor interaction with the kinase hinge residue backbone (typically Leu83 in CDK2). The 2-pyridinyl regioisomer (3-bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine, CAS 860610-14-6) presents the nitrogen lone pair at a divergent angle, predicted to weaken this hinge interaction and reduce target residence time [1]. While direct IC50 values for the target compound are not publicly disclosed, molecular docking simulations reported for structurally congruent pyrazolo[1,5-a]pyrimidines indicate that the 4-pyridinyl orientation is essential for maintaining CDK2 inhibitory potency below 1 µM; the 2-pyridinyl shift often results in a >10-fold loss in affinity [1].

Kinase Inhibition Molecular Recognition CDK2

Commercially Available Purity Benchmark: 90% Baseline Versus Non-halogenated Analog Impurity Profiles

The target compound is routinely available from verified commercial suppliers at a documented purity of 90% (HPLC) . This purity level serves as a realistic procurement benchmark for a heterocyclic bromide of this complexity (MW 289.13). In contrast, the non-halogenated parent scaffold, 2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS 861209-64-5), is frequently marketed at a comparable or slightly lower purity (≥90%), but without the reactive bromine handle it provides no direct path for late-stage functionalization without requiring additional halogenation steps that can introduce regioisomeric impurities . Therefore, procuring the pre-halogenated bromo derivative at a guaranteed purity floor provides both synthetic competence and analytically predictable starting material quality.

Compound Management Quality Control Procurement

Validated Application Scenarios for 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine


Kinase-Focused Library Synthesis via C3 Palladium-Catalyzed Cross-Coupling

Medicinal chemistry teams building focused libraries around the pyrazolo[1,5-a]pyrimidine core for CDK family targets should prioritize the 3-bromo derivative as the late-stage diversification handle. The C3 bromine supports Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under milder conditions (50–80 °C) than the corresponding 3-chloro analog, enabling rapid SAR exploration at this vector while preserving the critical 4-pyridinyl hinge-binding motif established in CDK2 inhibitor patents [1].

CDK2 Inhibitor Lead Optimization Requiring Correct Hinge-Binding Geometry

Programs targeting CDK2/cyclin A or CDK2/cyclin E with ATP-competitive inhibitors must use the 4-pyridinyl regioisomer. Docking and patent SAR data indicate that the 4-pyridinyl nitrogen forms a structurally conserved hydrogen bond with Leu83 in the kinase hinge; procurement of the 2-pyridinyl isomer (CAS 860610-14-6) is predicted to disrupt this interaction, resulting in >10-fold reduction in inhibitory potency [1]. The 3-bromo-4-pyridinyl combination thus delivers both correct biological orientation and synthetic versatility.

Procurement of a Pre-Halogenated Scaffold to Eliminate In-House Bromination

Process chemistry and compound management groups seeking to streamline the synthesis of 3-substituted pyrazolo[1,5-a]pyrimidines should acquire the 3-bromo derivative directly at its documented commercial purity (90%) rather than purchase the non-halogenated scaffold and perform electrophilic bromination. In-house bromination of the parent heterocycle often yields mixtures of 3-bromo and 3,6-dibromo products, necessitating difficult chromatographic separations; direct procurement of the target compound removes this purification bottleneck and delivers a single-component starting material [1].

Quote Request

Request a Quote for 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.